

Spectroscopic Characterization of 4,4'-Dimethyldiphenyl Sulphide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Di-p-tolyl sulphide

Cat. No.: B1580934

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-dimethyldiphenyl sulphide. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4,4'-dimethyldiphenyl sulphide.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25	d	4H	Ar-H (ortho to S)
7.10	d	4H	Ar-H (meta to S)
2.32	s	6H	-CH ₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is representative.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
136.5	Ar-C (para to S)
132.0	Ar-C (ipso, attached to S)
130.0	Ar-C (meta to S)
129.5	Ar-C (ortho to S)
21.0	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm). Data is representative.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3025	Medium	C-H stretch (aromatic)
2920	Medium	C-H stretch (aliphatic, -CH ₃)
1595	Strong	C=C stretch (aromatic ring)
1490	Strong	C=C stretch (aromatic ring)
810	Strong	C-H bend (para-disubstituted aromatic)
690	Medium	C-S stretch

Sample preparation: KBr pellet. Data is representative.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
214	100	[M] ⁺ (Molecular Ion)
199	40	[M - CH ₃] ⁺
184	15	[M - 2CH ₃] ⁺
121	30	[C ₇ H ₇ S] ⁺
91	50	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a Bruker WM-360 spectrometer. The sample is prepared by dissolving approximately 10-20 mg of 4,4'-dimethyldiphenyl sulphide in 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard. For ¹H NMR, 16 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, 256 scans are acquired with a relaxation delay of 2 seconds. The data is processed using standard Fourier transform and baseline correction procedures.

Infrared (IR) Spectroscopy

IR spectra are obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. A small amount of 4,4'-dimethyldiphenyl sulphide (approximately 1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 100-200 mg) in an agate mortar and pestle. The resulting mixture is then compressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired on a Thermo Fisher Scientific ISQ EC single quadrupole GC-MS system. The sample is introduced via a direct insertion probe. Electron ionization (EI) is performed at an electron energy of 70 eV. The ion source temperature is maintained at 230°C, and the mass analyzer is scanned over a mass-to-charge ratio (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4,4'-dimethyldiphenyl sulphide.

Caption: Workflow of Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

